N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Overview
Description
This section would typically include the compound’s common names, its uses, and its importance in the field of chemistry or medicine.
Synthesis Analysis
This section would detail the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This section would describe the molecular structure of the compound, including its atomic arrangement and any important structural features.Chemical Reactions Analysis
This section would discuss the chemical reactions that the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis
This section would list the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Antimalarial and Antiviral Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide derivatives have been investigated for their antimalarial activity. For instance, a study by Fahim and Ismael (2021) on the theoretical investigation of antimalarial sulfonamides against COVID-19 revealed that certain derivatives show promising antimalarial activity with IC50 values of <30µM. These compounds exhibited good ADMET properties and did not show cytotoxicity at the tested concentrations. Moreover, molecular docking studies indicated these compounds have binding affinity against key proteins involved in the malaria parasite and SARS-CoV-2, suggesting their dual potential as antimalarial and antiviral agents (Fahim & Ismael, 2021).
Antimicrobial and Quantum Calculations
Another study conducted by the same authors in 2019 focused on the synthesis and evaluation of novel sulfonamide derivatives for their antimicrobial activity. The compounds synthesized displayed good antimicrobial properties, and computational calculations helped in understanding the correlation between experimental activities and theoretical predictions. This research underscores the potential of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide derivatives as antimicrobial agents, with their effectiveness supported by both experimental data and quantum calculations (Fahim & Ismael, 2019).
Cancer Research
The derivatives of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide have also been evaluated for their potential antitumor activity. A study highlighted the synthesis of derivatives bearing different heterocyclic rings, showing considerable anticancer activity against various cancer cell lines. This indicates the promise of these compounds in cancer therapy, showcasing their ability to inhibit tumor cell proliferation (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibition
Further research into the enzyme inhibitory potential of sulfonamide derivatives with benzodioxane and acetamide moieties has been conducted. These studies aimed at investigating the compounds' ability to inhibit key enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the management of diseases like diabetes and Alzheimer's. The synthesized compounds demonstrated substantial inhibitory activity, suggesting their utility in developing treatments for these conditions (Abbasi et al., 2019).
Safety And Hazards
This section would detail any known hazards associated with the compound, as well as appropriate safety precautions for handling it.
Future Directions
This section would discuss potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas of its chemistry that are not well understood.
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-29(26,27)16-12-10-15(11-13-16)14-21(25)23-18-7-3-2-6-17(18)22-24-19-8-4-5-9-20(19)28-22/h2-13H,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUAFMHGXPZIMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide |
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